![molecular formula C21H23N3O5S B11492575 1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B11492575.png)
1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione
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Overview
Description
1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione is a complex organic compound with a unique structure that combines a quinoxalinedione core with a morpholino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione typically involves multiple steps, starting from readily available precursors
Formation of Quinoxalinedione Core: The quinoxalinedione core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions.
Introduction of Morpholino Sulfonyl Group: The morpholino sulfonyl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the morpholino sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions.
Scientific Research Applications
1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a similar quinoxaline core but different substituents.
Morpholino Sulfonyl Derivatives: Compounds with a morpholino sulfonyl group attached to different cores.
Uniqueness
1,4-Dimethyl-6-[(3-methyl-2-phenylmorpholino)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1,4-dimethyl-6-(3-methyl-2-phenylmorpholin-4-yl)sulfonylquinoxaline-2,3-dione |
InChI |
InChI=1S/C21H23N3O5S/c1-14-19(15-7-5-4-6-8-15)29-12-11-24(14)30(27,28)16-9-10-17-18(13-16)23(3)21(26)20(25)22(17)2/h4-10,13-14,19H,11-12H2,1-3H3 |
InChI Key |
JMCAFHDDCDQCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C(=O)N3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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